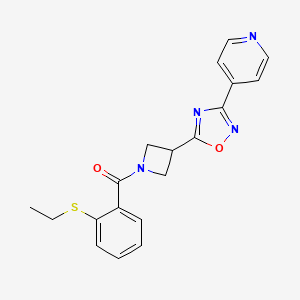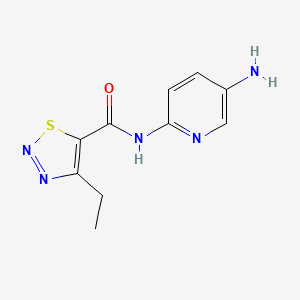
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, also known as A-438079, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological processes such as inflammation, pain, and immune response.
科学的研究の応用
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various physiological and pathological conditions. For example, it has been shown to inhibit the release of IL-1β and IL-18 from macrophages, which are key cytokines involved in inflammation and immune response. It has also been used to study the involvement of P2X7 receptor in neuropathic pain, Alzheimer's disease, and cancer.
作用機序
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide acts as a competitive antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. When ATP binds to the P2X7 receptor, it triggers the opening of a cation channel that allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide blocks this process by binding to the ATP-binding site of the P2X7 receptor, preventing ATP from binding and inhibiting the channel opening.
Biochemical and Physiological Effects:
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, it can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages, which are involved in the pathogenesis of many diseases. It can also inhibit the release of glutamate from astrocytes, which is a key neurotransmitter in the central nervous system. In addition, N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has been shown to have anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is its high selectivity and potency for the P2X7 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. This is particularly important for studying the role of P2X7 receptor in various physiological and pathological conditions. However, one limitation of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, its effects may be influenced by factors such as pH, temperature, and cell type, which need to be carefully controlled.
将来の方向性
There are several future directions for the use of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide in scientific research. One area of interest is the development of more potent and selective P2X7 receptor antagonists that can be used in vivo for the treatment of various diseases. Another direction is the investigation of the role of P2X7 receptor in the regulation of immune response and inflammation, which may lead to the development of new therapies for autoimmune and inflammatory diseases. Finally, the use of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments and improve their efficacy.
合成法
The synthesis of N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves several steps, starting from the reaction of 5-amino-2-chloropyridine with ethyl isothiocyanate to form 5-amino-2-(ethylthiocarbamoyl)pyridine. This compound is then reacted with thiosemicarbazide to give N-(5-amino-2-pyridyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide, which is further treated with acetic anhydride to obtain N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-ethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-2-7-9(17-15-14-7)10(16)13-8-4-3-6(11)5-12-8/h3-5H,2,11H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRLBTCTXAIIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-aminopyridin-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

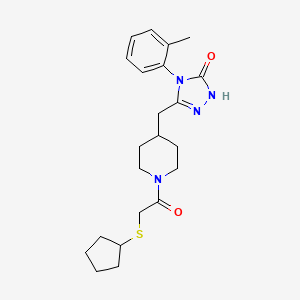
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)
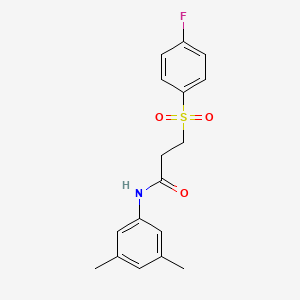
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)
![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)
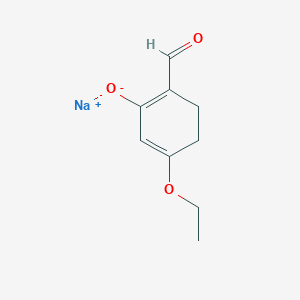
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)
